Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C19H15ClN2O5 and its molecular weight is 386.79. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization in Antimicrobial Agents Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a related compound, has been synthesized and characterized for potential use as antimicrobial agents. It has shown activity against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
2. Applications in Dye Synthesis for Textiles A study has synthesized and characterized disperse dyes derived from similar compounds for use on polyester and nylon fabrics. These dyes have exhibited good fastness properties and provided various shades of violet and brown (Abolude, Bello, Nkeonye, & Giwa, 2021).
3. Antibacterial and Antifungal Applications Compounds related to Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate have been evaluated for their antibacterial and antifungal activities, demonstrating effectiveness against various pathogens (Bodke & Sangapure, 2003).
4. Cytotoxic Evaluation for Cancer Research Novel hexahydroquinoline derivatives containing a benzofuran moiety, structurally related to the target compound, have been synthesized and evaluated for cytotoxic effects against human hepatocellular carcinoma cell lines, revealing promising inhibitory effects (El-Deen, Anwar, & Hasabelnaby, 2016).
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with their targets through at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Biochemical Pathways
Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the structural features of benzofuran and its derivatives make it a privileged structure in the field of drug discovery .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-2-26-19(25)18(24)22-15-13-5-3-4-6-14(13)27-16(15)17(23)21-12-9-7-11(20)8-10-12/h3-10H,2H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPVTNAHXHWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.